

"Benzene, (ethynylsulfonyl)-" vs. other reagents for alkynylation

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A Comprehensive Guide to Alkynylation Reagents: "Benzene, (ethynylsulfonyl)-" in Perspective

The introduction of an alkyne moiety into a molecule, a process known as alkynylation, is a cornerstone of modern organic synthesis, finding applications in drug discovery, chemical biology, and materials science. The choice of the alkynylating agent is critical and depends on the specific substrate and desired outcome. This guide provides a detailed comparison of "Benzene, (ethynylsulfonyl)-" (also known as phenyl ethynyl sulfone) with other prominent alkynylation reagents, offering insights into their performance, supported by experimental data.

Electrophilic vs. Nucleophilic Alkynylation Strategies

Alkynylation reagents can be broadly categorized into two classes based on their reactivity:

- Electrophilic Alkynylating Reagents: These reagents act as sources of an electrophilic alkyne
 and react with nucleophiles. This "umpolung" (reactivity inversion) strategy is highly valuable
 for forming carbon-heteroatom and carbon-carbon bonds under mild conditions. Key
 examples include (ethynylsulfonyl)benzene, ethynylbenziodoxolone (EBX) reagents,
 alkynyliodonium salts, and 5-(alkynyl)dibenzothiophenium triflates.
- Nucleophilic Alkynylating Reagents: These are the more traditional reagents, where a
 terminal alkyne is deprotonated to form a nucleophilic acetylide. These acetylides then react
 with electrophiles. Common methods involve the use of organometallic reagents like



Grignard reagents and organolithiums, or transition-metal catalyzed reactions such as the Sonogashira coupling.

This guide will focus on a comparative analysis of these reagents for the alkynylation of common nucleophiles: thiols, amines, and enolates (representing carbanions).

Performance Comparison of Alkynylation Reagents

The following tables summarize the performance of various alkynylation reagents with different classes of nucleophiles, based on reported experimental data.

Alkynylation of Thiols

Reagent Class	Reagent Example	Nucleophile	Conditions	Yield (%)	Reference
Sulfonyl Alkynes	(Ethynylsulfo nyl)benzene	Thiophenol	Base, Solvent, Time, Temp	Data not readily available	
Hypervalent lodine	TIPS-EBX	Thiophenol	TMG, THF, 5 min, RT	98	[1]
Hypervalent Iodine	TIPS-EBX	(4- Methoxyphen yl)methanethi ol	TMG, THF, 5 min, RT	84	[2]
Sulfonium Salts	5-(TIPS- alkynyl)diben zo- thiophenium triflate	Thiophenol	Base, Solvent, Time, Temp	High	[3]
Nucleophilic (via Sonogashira)	Phenylacetyl ene	Thiophenol	Pd/Cu catalyst, Base, Solvent, Time, Temp	Moderate to High	[4]



Alkynylation of Amines and Amides

Reagent Class	Reagent Example	Nucleophile	Conditions	Yield (%)	Reference
Sulfonyl Alkynes	(Ethynylsulfo nyl)benzene	Aniline	Base, Solvent, Time, Temp	Data not readily available	
Hypervalent lodine	TIPS-EBX	Sulfonamides	Cu-catalyst, Base, Solvent, Time, Temp	Good	[5]
Sulfonium Salts	5-(TIPS- alkynyl)diben zo- thiophenium triflate	Sulfonamides	Base, Solvent, Time, Temp	High	[1]
Nucleophilic (via Sonogashira)	Phenylacetyl ene	2-Amino-3- bromopyridin e	Pd(CF3COO) 2, PPh3, Cul, Et3N, DMF, 3h, 100°C	96	[6]

Alkynylation of Enolates and Carbonyls



Reagent Class	Reagent Example	Nucleophile /Electrophil e	Conditions	Yield (%)	Reference
Sulfonyl Alkynes	(Ethynylsulfo nyl)benzene	Diethyl malonate	Base, Solvent, Time, Temp	Data not readily available	
Hypervalent Iodine	H-EBX (in situ)	Ethyl 2- cyanobutano ate	TBAF, THF, -78°C to RT	90	[4]
Sulfonium Salts	5-(TIPS- alkynyl)diben zo- thiophenium triflate	β-Ketoesters	Base, Solvent, Time, Temp	High	[1]
Nucleophilic (Grignard)	Ethynylmagn esium bromide	Cyclohexano ne	THF, then H3O+	High	[6]
Nucleophilic (Organolithiu m)	Lithium phenylacetyli de	Acetophenon e	THF, -78°C to RT, then H3O+	95	[7]

Experimental Protocols Electrophilic Alkynylation of a Thiol with an EBX Reagent

This protocol is adapted from the work of Waser and coworkers for the highly chemoselective alkynylation of thiols.[1]

Procedure:

• To a flask open to the atmosphere, add the thiol (0.5 mmol, 1.0 equiv) and the ethynylbenziodoxolone (EBX) reagent (e.g., TIPS-EBX, 0.55 mmol, 1.1 equiv).



- Add tetrahydrofuran (THF, 5 mL) as the solvent.
- Add tetramethylguanidine (TMG, 0.5 mmol, 1.0 equiv) as the base.
- Stir the reaction mixture at room temperature for 5 minutes.
- Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the desired thioalkyne.

Nucleophilic Alkynylation of an Amine via Sonogashira Coupling

This protocol is a general procedure for the palladium-catalyzed Sonogashira coupling of terminal alkynes with aryl halides.[6]

Procedure:

- To a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF3COO)2, 2.5 mol%), the ligand (e.g., PPh3, 5.0 mol%), and the copper co-catalyst (Cul, 5.0 mol%).
- Add the solvent (e.g., DMF, 2.0 mL) and stir the mixture for 30 minutes.
- Add the aryl halide (e.g., 2-amino-3-bromopyridine, 0.5 mmol, 1.0 equiv), the terminal alkyne (e.g., phenylacetylene, 0.6 mmol, 1.2 equiv), and the base (e.g., Et3N, 1 mL).
- Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (e.g., 3 hours).
- After completion (monitored by TLC), the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.



• The crude product is purified by column chromatography to yield the alkynylated amine.

Nucleophilic Alkynylation of a Ketone using a Grignard Reagent

This is a classic protocol for the addition of an acetylide to a carbonyl group.[6]

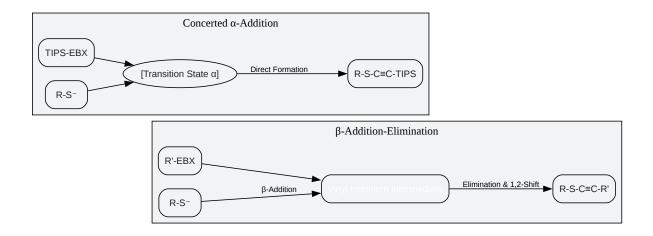
Procedure:

- Prepare the Grignard reagent by bubbling acetylene gas through a solution of ethylmagnesium bromide in THF, or use a commercially available solution of ethynylmagnesium bromide.
- In a separate flask under a nitrogen atmosphere, dissolve the ketone (e.g., cyclohexanone, 1.0 equiv) in anhydrous THF.
- Cool the ketone solution to 0°C in an ice bath.
- Slowly add the Grignard reagent (1.1 equiv) to the ketone solution with stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the resulting propargyl alcohol by column chromatography or distillation.

Reaction Mechanisms and Workflows Electrophilic Alkynylation with EBX Reagents

The reaction of thiols with EBX reagents can proceed through different pathways, including a concerted α -addition or a β -addition-elimination mechanism. The favored pathway can depend on the substituents on the alkyne.[4]





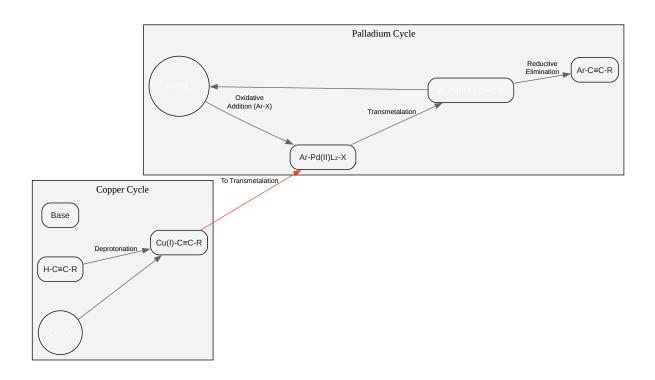
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Caption: Proposed mechanisms for the alkynylation of thiols with EBX reagents.

Nucleophilic Alkynylation: The Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.





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Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

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